molecular formula C13H16O2 B8060496 ethyl 3-(2,4-dimethylphenyl)prop-2-enoate

ethyl 3-(2,4-dimethylphenyl)prop-2-enoate

Cat. No.: B8060496
M. Wt: 204.26 g/mol
InChI Key: DJKPEZCZGMMVFJ-BQYQJAHWSA-N
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Description

ethyl 3-(2,4-dimethylphenyl)prop-2-enoate is an organic compound belonging to the cinnamic acid ester family. It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, a trans double bond, and an ethyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2,4-dimethylphenyl)prop-2-enoate typically involves the esterification of 2,4-Dimethyl-trans-cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. This method allows for the large-scale synthesis of cinnamic acid derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: ethyl 3-(2,4-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ethyl 3-(2,4-dimethylphenyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-dimethylphenyl)prop-2-enoate involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell death. It also interacts with specific enzymes, inhibiting their activity and affecting various metabolic pathways .

Comparison with Similar Compounds

    Ethyl cinnamate: Similar structure but lacks the methyl substitutions on the phenyl ring.

    Methyl cinnamate: Similar ester functionality but with a methyl group instead of an ethyl group.

    Cinnamic acid: The parent compound without esterification.

Uniqueness: ethyl 3-(2,4-dimethylphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its simpler analogs .

Properties

IUPAC Name

ethyl (E)-3-(2,4-dimethylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)8-7-12-6-5-10(2)9-11(12)3/h5-9H,4H2,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKPEZCZGMMVFJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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